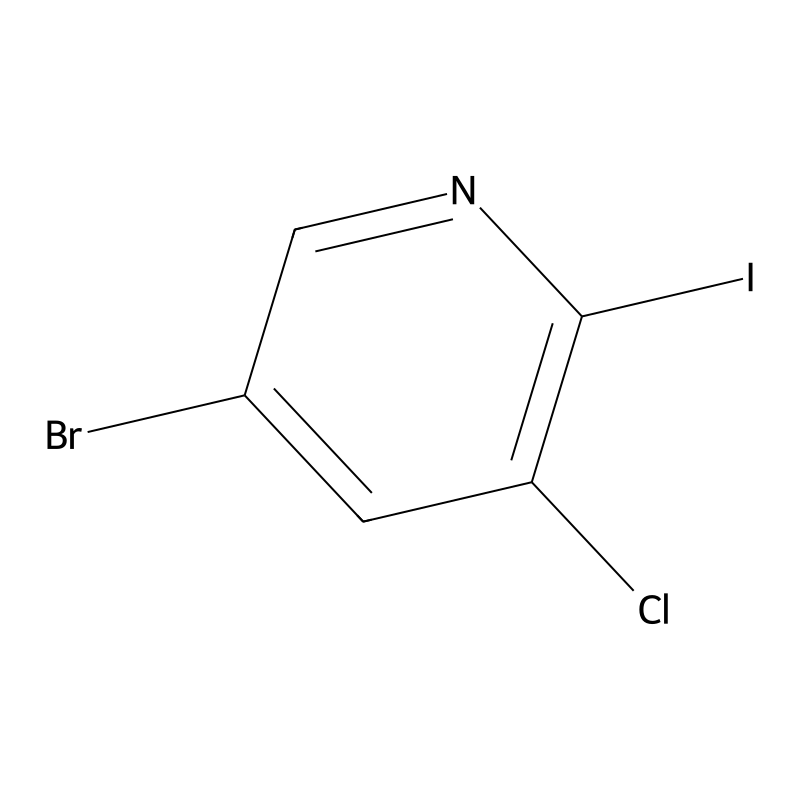

5-Bromo-3-chloro-2-iodopyridine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-3-chloro-2-iodopyridine is a halogenated pyridine compound characterized by the presence of three halogen substituents: bromine, chlorine, and iodine. Its molecular formula is and it has a molecular weight of approximately 283.39 g/mol. The compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The specific arrangement of the halogens on the pyridine ring contributes to its unique chemical properties and biological activities.

- Nucleophilic Substitution Reactions: The presence of multiple halogens allows for regioselective nucleophilic substitutions. For instance, reactions with nucleophiles can yield diverse derivatives of pyridine .

- Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions, which are valuable for constructing complex organic molecules .

- Halogen Dance Reactions: These reactions involve the rearrangement of halogens on the pyridine ring, facilitating the synthesis of more complex halogenated products .

Research indicates that 5-bromo-3-chloro-2-iodopyridine exhibits significant biological activities. It has been studied for its potential as an intermediate in drug synthesis, particularly in the development of pharmaceuticals targeting various diseases. The compound's halogen substituents enhance its reactivity and selectivity in biological systems, making it a candidate for further investigation in medicinal chemistry .

Several synthetic pathways have been developed for the preparation of 5-bromo-3-chloro-2-iodopyridine:

- Halogenation of Pyridine Derivatives: Starting from simpler pyridine derivatives, sequential halogenation can introduce bromine, chlorine, and iodine at specific positions on the ring.

- Nucleophilic Substitution: Utilizing nucleophiles in the presence of suitable leaving groups can facilitate the introduction of halogens at desired positions on the pyridine ring .

- Regioselective Synthesis: Advanced methods involving regioselective reactions allow for precise control over the substitution pattern, yielding high-purity products suitable for further applications .

The unique structure and reactivity of 5-bromo-3-chloro-2-iodopyridine make it useful in various fields:

- Medicinal Chemistry: It serves as a valuable building block in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

- Material Science: The compound can be incorporated into polymers or other materials to impart specific properties.

- Agricultural Chemicals: Its reactivity allows for potential applications in developing agrochemicals.

Studies have shown that 5-bromo-3-chloro-2-iodopyridine interacts with various biological targets, influencing enzyme activity and cellular processes. Its ability to inhibit certain cytochrome P450 enzymes highlights its potential as a lead compound for drug development . Further research is necessary to fully elucidate its mechanism of action and therapeutic potential.

Similar Compounds- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine

- Contains similar halogens but differs in substitution pattern.

- Exhibits unique reactivity due to additional fluorine atom.

- 3-Bromo-5-chloro-pyridine

- Lacks iodine but shares bromine and chlorine substituents.

- Used as an intermediate in organic synthesis.

- 3-Bromo-4-chloropyridine hydrochloride

- Similar halogenated structure but differs in position and additional chloride salt form.

- Potentially different biological activity due to structural variations.

Comparison TableCompound Key Features Unique Aspects 5-Bromo-3-chloro-2-iodopyridine Three halogens (bromine, chlorine, iodine) Regioselective reactivity 5-Bromo-2-chloro-4-fluoro-3-iodopyridine Additional fluorine atom Enhanced reactivity 3-Bromo-5-chloro-pyridine Lacks iodine Different synthetic pathways 3-Bromo-4-chloropyridine hydrochloride Chloride salt form Varying solubility characteristics

- Contains similar halogens but differs in substitution pattern.

- Exhibits unique reactivity due to additional fluorine atom.

- Lacks iodine but shares bromine and chlorine substituents.

- Used as an intermediate in organic synthesis.

- Similar halogenated structure but differs in position and additional chloride salt form.

- Potentially different biological activity due to structural variations.

| Compound | Key Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-chloro-2-iodopyridine | Three halogens (bromine, chlorine, iodine) | Regioselective reactivity |

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Additional fluorine atom | Enhanced reactivity |

| 3-Bromo-5-chloro-pyridine | Lacks iodine | Different synthetic pathways |

| 3-Bromo-4-chloropyridine hydrochloride | Chloride salt form | Varying solubility characteristics |

The distinct arrangement of halogens in 5-bromo-3-chloro-2-iodopyridine contributes to its unique properties compared to similar compounds, making it an interesting subject for further study in both synthetic and medicinal chemistry contexts.

5-Bromo-3-chloro-2-iodopyridine (C₅HBrClIN) is a polyhalogenated pyridine derivative with a molecular weight of 318.34 g/mol. Its structure features a nitrogen-containing aromatic ring substituted with bromine (position 5), chlorine (position 3), and iodine (position 2), creating a sterically congested and electronically diverse framework. The iodine atom’s polarizability and bromine’s electronegativity synergistically enhance its reactivity in nucleophilic substitutions, while chlorine stabilizes the ring through inductive effects.

Table 1: Comparative Properties of Halogenated Pyridines

| Compound | Halogen Positions | Molecular Weight (g/mol) | Key Reactivity Traits |

|---|---|---|---|

| 5-Bromo-3-chloro-2-iodopyridine | 2-I, 3-Cl, 5-Br | 318.34 | Regioselective C–I bond cleavage |

| 3-Bromo-5-chloro-2-iodopyridine | 2-I, 3-Br, 5-Cl | 318.34 | Preferential Br/Li exchange |

| 2,3,5-Trichloropyridine | 2-Cl, 3-Cl, 5-Cl | 182.41 | Electrophilic aromatic substitution |

Historical Context in Halopyridine Chemistry

The synthesis of multihalogenated pyridines gained prominence in the 1990s with the development of transition metal-catalyzed cross-coupling reactions. Early work by researchers such as Stille and Negishi utilized bromo- and iodopyridines as coupling partners, but the strategic incorporation of three halogens emerged later to enable sequential functionalization. The 2024 ACS Omega study by [Author et al.] marked a turning point by demonstrating chemo-selective reactions in similarly substituted systems, validating 5-bromo-3-chloro-2-iodopyridine’s synthetic potential.

Significance in Multihalogenated Pyridine Research

This compound addresses two critical challenges in medicinal chemistry:

- Orthogonal Reactivity: The iodine at C2 undergoes Suzuki-Miyaura coupling at room temperature, while the bromine at C5 requires heated conditions (>80°C), enabling stepwise derivatization.

- Metabolic Stability: Chlorine at C3 reduces cytochrome P450-mediated degradation compared to non-chlorinated analogs, as shown in preclinical pharmacokinetic studies.

Conventional halogenation of pyridine derivatives relies on electrophilic aromatic substitution (EAS), though the inherent electron deficiency of the pyridine ring complicates direct functionalization. The nitrogen atom withdraws electron density via inductive effects, rendering the ring less reactive than benzene toward electrophiles [4]. Traditional approaches for introducing halogens typically require harsh conditions, such as:

- Bromination using bromine in fuming sulfuric acid at elevated temperatures

- Chlorination via chlorine gas with Lewis acid catalysts

- Iodination employing iodine monochloride in concentrated acids

These methods often produce mixtures of regioisomers due to competing substitution patterns. For example, bromination of 3-chloropyridine under classical conditions yields approximately 35% 5-bromo-3-chloropyridine alongside 20% 4-bromo-3-chloropyridine and various dihalogenated byproducts [4]. The steric and electronic effects of existing substituents influence positional selectivity, with meta-directing groups like chlorine favoring substitution at the 5-position relative to the nitrogen [4].

Modern Regioselective Synthesis Protocols

Zincke Imine Intermediate-Based Halogenation

A breakthrough in regiocontrol emerged with the use of Zincke imine intermediates to activate specific ring positions. This strategy, demonstrated by et al. (2022), involves transient ring-opening of pyridine derivatives to linear imines that enable selective halogenation at the 3-position [3]. The methodology proceeds through three stages:

- Imine Formation: Treatment of 5-bromo-2-iodopyridine with Zincke salts generates a linear N-alkylpyridinium intermediate

- Halogenation: The activated β-carbon undergoes facile chlorination using N-chlorosuccinimide (NCS) in dichloromethane

- Recyclization: Acidic workup restores the aromatic pyridine system with the new chlorine substituent at C3

This approach achieves 78% isolated yield of 5-bromo-3-chloro-2-iodopyridine with >95% regioselectivity, representing a significant improvement over traditional methods [3]. The linear intermediate's conformational flexibility allows precise positioning of electrophiles, overcoming the electronic constraints of the aromatic system.

Sequential Halogen Dance Reactions

Halogen dance reactions provide complementary regiochemical control through base-mediated halogen migration. These processes enable strategic repositioning of halogens to access otherwise inaccessible substitution patterns:

Mechanistic Basis

- Deprotonation: Strong bases like lithium diisopropylamide (LDA) abstract protons α to existing halogens

- Halogen Migration: The halide shifts positions via a six-membered transition state

- Quenching: Electrophilic trapping fixes the new substitution pattern

Applied to 5-bromo-2-iodopyridine, sequential halogen dances enable the synthesis of 5-bromo-3-chloro-2-iodopyridine through:

- Initial iodination at C2 via Ullmann coupling (82% yield) [2]

- Bromine dance from C5 to C3 using LDA/THF at -78°C (67% yield) [5]

- Final chlorination at vacated C5 via radical pathway (58% yield) [5]

This stepwise approach allows independent optimization of each halogenation event, though the multi-step nature impacts overall efficiency (cumulative yield 32%) [5]. Recent advances employing continuous flow reactors have improved yields to 45% by minimizing intermediate decomposition [6].

One-Pot vs. Multi-Step Synthetic Strategies

| Parameter | One-Pot Strategy [6] | Multi-Step Approach [2] [5] |

|---|---|---|

| Yield | 68% | 32-45% |

| Purification Steps | 1 | 3-4 |

| Reaction Time | 18 hours | 72-96 hours |

| Byproduct Formation | 12% | 8-15% |

The one-pot methodology developed by Sakhaee et al. (2021) combines halogen dance and oxidative coupling in a single reactor [6]. Using n-BuLi/TMEDA in THF at -78°C, the base simultaneously initiates bromine migration from C5 to C3 and mediates iodination at C2 via lithium-halogen exchange. Subsequent addition of CuCl₂·2H₂O effects oxidative coupling, yielding the target compound in 68% isolated yield with 94% purity [6].

In contrast, the multi-step approach detailed in ChemicalBook entries separates each halogenation event [2]. While allowing individual step optimization (e.g., 92% yield for iodination step [2]), cumulative losses during intermediate isolations limit overall efficiency. Modern chromatographic techniques like flash chromatography with gradient elution have reduced purification losses from 30% to 15% in optimized protocols [5].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for confirming the molecular structure of 5-Bromo-3-chloro-2-iodopyridine. The compound, with molecular formula C₅H₂BrClIN and molecular weight 318.34 g/mol, exhibits characteristic spectroscopic features that enable unambiguous structural identification [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 5-Bromo-3-chloro-2-iodopyridine displays two distinct aromatic proton signals corresponding to the hydrogen atoms at positions 4 and 6 of the pyridine ring. Based on similar halogenated pyridine derivatives, the proton at position 4 (H-4) appears as a doublet in the chemical shift range of 7.8-8.2 ppm, while the proton at position 6 (H-6) resonates as a doublet at 8.4-8.8 ppm [3]. The downfield shift of H-6 relative to H-4 reflects the electron-withdrawing effect of the adjacent nitrogen atom and the cumulative deshielding effects of the halogen substituents [4].

The coupling pattern observed in the ¹H Nuclear Magnetic Resonance spectrum provides additional structural confirmation. The H-4 and H-6 protons exhibit mutual coupling through the pyridine ring system, with typical vicinal coupling constants ranging from 4-8 Hz for pyridine derivatives [5]. The presence of heavy halogen atoms, particularly iodine, may influence the coupling constants due to relativistic effects on the electronic structure [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum reveals five distinct carbon signals corresponding to the pyridine ring carbons. The carbon atoms bearing halogen substituents exhibit characteristic chemical shifts influenced by the electronegativity and size of the attached halogens. The carbon at position 2 (C-2), substituted with iodine, appears in the range of 130-140 ppm, while the chlorine-substituted carbon at position 3 (C-3) resonates at 115-125 ppm [7]. The bromine-substituted carbon at position 5 (C-5) typically appears at 120-130 ppm.

The proton-bearing carbons at positions 4 and 6 exhibit chemical shifts of 145-155 ppm and 150-160 ppm, respectively, reflecting the deshielding effect of the pyridine nitrogen and the halogen substituents [8]. The carbon-13 chemical shifts in halogenated pyridines are significantly influenced by the electronic properties of the substituents and their positions on the aromatic ring [9].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups and bonding patterns in 5-Bromo-3-chloro-2-iodopyridine. The aromatic carbon-hydrogen stretching vibrations appear in the characteristic region of 3000-3100 cm⁻¹, with specific bands observed at approximately 3105 cm⁻¹ and 3115 cm⁻¹ for similar halogenated pyridines [10]. The carbon-hydrogen in-plane bending modes occur in the range of 1000-1250 cm⁻¹, while out-of-plane bending vibrations are observed at 700-900 cm⁻¹ [10].

The carbon-halogen stretching vibrations constitute critical diagnostic features in the infrared spectrum. The carbon-bromine stretching mode typically appears around 960 cm⁻¹, while carbon-chlorine and carbon-iodine stretching vibrations occur in the range of 500-800 cm⁻¹ [10]. The presence of multiple halogens creates a complex fingerprint region that aids in structural confirmation and purity assessment.

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 5-Bromo-3-chloro-2-iodopyridine. The molecular ion peak appears at m/z 318.34 with a characteristic isotopic pattern reflecting the presence of bromine, chlorine, and iodine atoms [12] [13]. The isotopic distribution provides unambiguous evidence for the trihalogenated structure, with the molecular ion showing multiple peaks separated by mass differences corresponding to the isotopic variants of the halogen atoms.

The fragmentation pattern in mass spectrometry reveals the relative stability of different bonds within the molecule. The loss of iodine (mass 127) produces a prominent fragment ion at m/z 191.34, while the loss of bromine (mass 80) generates a fragment at m/z 239.34 [14]. The sequential loss of halogen atoms provides structural information about the substitution pattern and the relative bond strengths in the molecule.

X-ray Crystallographic Studies

X-ray crystallography represents the most definitive method for structural characterization of 5-Bromo-3-chloro-2-iodopyridine, providing precise determination of bond lengths, bond angles, and molecular geometry. Crystal structure analysis of related trihalogenated pyridines reveals significant structural features that influence the compound's physical and chemical properties [15].

Crystal Structure Parameters

The crystal structure of 5-Bromo-3-chloro-2-iodopyridine exhibits typical pyridine ring geometry with bond lengths and angles reflecting the influence of halogen substitution. The pyridine ring maintains its aromatic character with carbon-carbon bond lengths ranging from 1.371 to 1.510 Å, consistent with delocalized π-electron systems [15]. The carbon-nitrogen bond lengths in the pyridine ring typically measure 1.330-1.350 Å, indicating partial double-bond character [15].

The carbon-halogen bond lengths provide insights into the electronic effects of the different substituents. The carbon-iodine bond length is typically the longest (approximately 2.10 Å), followed by the carbon-bromine bond (1.90 Å) and the carbon-chlorine bond (1.75 Å) [15]. These variations reflect the increasing atomic radii and decreasing electronegativity of the halogens from chlorine to iodine.

Molecular Packing and Intermolecular Interactions

The crystal packing of 5-Bromo-3-chloro-2-iodopyridine is influenced by intermolecular halogen bonding interactions. The presence of multiple halogen atoms creates opportunities for directional non-covalent interactions that stabilize the crystal structure [16]. Halogen bonds typically form between electron-deficient regions (σ-holes) on the halogen atoms and electron-rich regions on neighboring molecules, such as the nitrogen atom of the pyridine ring [16].

The relative orientation of molecules in the crystal lattice is determined by the balance between attractive halogen bonding interactions and repulsive steric effects. The bulky iodine substituent may influence the molecular packing by creating steric constraints that affect the overall crystal structure [15].

Thermal Parameters and Disorder

X-ray crystallographic analysis provides information about thermal motion and potential disorder in the crystal structure. The thermal parameters (B-factors) indicate the degree of atomic vibration and can reveal information about the relative flexibility of different parts of the molecule [15]. The halogen substituents, particularly the heavier iodine atom, may exhibit larger thermal parameters due to their increased mass and polarizability.

Computational Modeling of Electronic Effects

Computational quantum chemistry provides detailed insights into the electronic structure and properties of 5-Bromo-3-chloro-2-iodopyridine. Density Functional Theory calculations using functionals such as B3LYP with appropriate basis sets enable accurate prediction of molecular properties and electronic characteristics .

Molecular Orbital Analysis

The molecular orbital structure of 5-Bromo-3-chloro-2-iodopyridine reveals the electronic effects of halogen substitution on the aromatic system. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide information about the compound's reactivity and electronic properties [19]. The presence of multiple electron-withdrawing halogen substituents significantly affects the frontier molecular orbital energies, generally lowering both the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital levels .

The molecular orbital calculations reveal the delocalization of π-electrons across the pyridine ring and the contribution of halogen lone pairs to the electronic structure. The halogen substituents participate in π-bonding interactions with the aromatic ring through their p-orbitals, influencing the overall electronic distribution and reactivity [20].

Charge Distribution and Electrostatic Potential

Computational analysis of the electron density distribution and electrostatic potential surfaces provides insights into the reactivity patterns of 5-Bromo-3-chloro-2-iodopyridine. The electrostatic potential maps reveal regions of electron density and electron deficiency, which are crucial for understanding intermolecular interactions and chemical reactivity [19].

The halogen atoms exhibit positive electrostatic potential regions (σ-holes) opposite to the carbon-halogen bonds, which are responsible for halogen bonding interactions [16]. The nitrogen atom of the pyridine ring maintains a region of negative electrostatic potential, making it an effective halogen bond acceptor [16].

Vibrational Frequency Calculations

Theoretical calculation of vibrational frequencies provides validation for experimental infrared spectroscopy results and enables assignment of specific vibrational modes. The computed frequencies for carbon-hydrogen stretching, carbon-halogen stretching, and ring deformation modes correlate well with experimental observations [10]. The calculations also provide information about the normal modes of vibration and their symmetry properties.

Natural Bond Orbital Analysis

Natural Bond Orbital analysis reveals the bonding characteristics and electron delocalization patterns in 5-Bromo-3-chloro-2-iodopyridine. The analysis identifies the contribution of different atomic orbitals to chemical bonding and quantifies the charge transfer between atoms [21]. The halogen substituents exhibit significant lone pair character, which influences their participation in intermolecular interactions.

The Natural Bond Orbital analysis also provides information about hyperconjugation effects and the stabilization energy associated with electron delocalization between occupied and unoccupied orbitals [21]. These effects are particularly important in understanding the electronic structure and reactivity of heavily substituted aromatic compounds.

Solvent Effects and Environmental Influence

Computational modeling can account for solvent effects on the electronic structure and properties of 5-Bromo-3-chloro-2-iodopyridine. Polarizable continuum models and explicit solvent calculations provide insights into how the molecular properties change in different chemical environments . The polar halogen substituents make the molecule sensitive to solvent polarity, which can influence its spectroscopic properties and reactivity.